molecular formula C22H23N7O3 B2663600 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide CAS No. 1021223-85-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide

Cat. No.: B2663600
CAS No.: 1021223-85-7
M. Wt: 433.472
InChI Key: MHZWCMUPFOQXDH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound features a unique structure combining a benzodioxin moiety with a pyridazinyl-piperazine framework, making it a subject of study in medicinal chemistry.

Preparation Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide typically involves multiple steps:

Chemical Reactions Analysis

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide can undergo various chemical reactions:

Mechanism of Action

The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide involves the inhibition of cholinesterase enzymes. This inhibition prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Similar compounds include:

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide stands out due to its unique combination of a benzodioxin moiety with a pyridazinyl-piperazine framework, which is not commonly found in the aforementioned compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3/c30-22(24-16-4-5-17-18(15-16)32-14-13-31-17)29-11-9-28(10-12-29)21-7-6-20(26-27-21)25-19-3-1-2-8-23-19/h1-8,15H,9-14H2,(H,24,30)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZWCMUPFOQXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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